Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate
Overview
Description
Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate is a chemical compound characterized by its thiazole ring and cyano group. This compound is of interest in various fields of chemistry, biology, medicine, and industry due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methyl-1,3-thiazol-2-amine and ethyl cyanoacetate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a catalyst like p-toluenesulfonic acid.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, strong nucleophiles.
Major Products Formed:
Oxidation: this compound carboxylic acid.
Reduction: Ethyl 2-amino-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate.
Substitution: Various alkylated derivatives of the thiazole ring.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including antiviral, antioxidant, anticonvulsant, antibacterial, antitumor, anticancer, antitubercular, anti-inflammatory, antifungal, antimicrobial, and antiproliferative properties .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been known to interact with various biochemical pathways, leading to downstream effects .
Result of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities .
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its antimicrobial properties, showing activity against various bacteria and fungi. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
Ethyl 2-cyano-3-[(5-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate
Ethyl 2-cyano-3-[(3-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate
Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate
Uniqueness: this compound is unique due to its specific substitution pattern on the thiazole ring, which influences its reactivity and biological activity.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique structure and properties continue to drive research and development in multiple fields.
Properties
IUPAC Name |
ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-3-15-9(14)8(4-11)5-12-10-13-7(2)6-16-10/h5-6H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQGLOWBTCOQPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC(=CS1)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694365 | |
Record name | Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871926-00-0 | |
Record name | Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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